molecular formula C19H23N3OS B5880053 N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B5880053
M. Wt: 341.5 g/mol
InChI Key: VAAWYNYFASSWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides. It is a promising compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as an antioxidant and as a neuroprotective agent. In vitro and in vivo studies have shown that the compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. It is also relatively inexpensive and can be easily obtained from commercial sources. However, the compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. It also has limited bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

For the study of this compound include its potential use as a therapeutic agent, the study of its mechanism of action, and the modification of the compound to improve its bioavailability and water solubility.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves the reaction of 4-isopropylbenzaldehyde with 3-phenylpropanoic acid hydrazide in the presence of thiosemicarbazide. The reaction is carried out in ethanol at room temperature, and the resulting compound is obtained in good yield.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as an antioxidant and as a neuroprotective agent.

properties

IUPAC Name

1-(3-phenylpropanoylamino)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14(2)16-9-11-17(12-10-16)20-19(24)22-21-18(23)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAWYNYFASSWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-phenylpropanoyl)-N-[4-(propan-2-yl)phenyl]hydrazinecarbothioamide

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